N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Overview
Description
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine; oxalic acid is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of an amine group, an ether linkage, and an aromatic ring. The oxalic acid component is often used to form a salt with the amine, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps:
Ether Formation: The initial step involves the formation of the ether linkage. This can be achieved by reacting 3-ethylphenol with ethylene oxide under basic conditions to form 3-ethylphenoxyethanol.
Further Etherification: The 3-ethylphenoxyethanol is then reacted with another equivalent of ethylene oxide to form 2-(3-ethylphenoxy)ethoxyethanol.
Amine Introduction: The final step involves the reaction of 2-(3-ethylphenoxy)ethoxyethanol with butan-1-amine under dehydrating conditions to form N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine.
Salt Formation: The amine is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine can undergo several types of chemical reactions:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates can be used under basic conditions.
Major Products
Oxidation: Products may include phenolic compounds or quinones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted ethers.
Scientific Research Applications
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying amine transport and metabolism.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine involves its interaction with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The ether linkages and aromatic ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-ethylphenoxy)ethyl]butan-1-amine: Lacks the additional ether linkage.
N-[2-[2-(3-methylphenoxy)ethoxy]ethyl]butan-1-amine: Has a methyl group instead of an ethyl group on the aromatic ring.
Uniqueness
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine; oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ether linkages and an aromatic ring, along with the amine group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-3-5-9-17-10-11-18-12-13-19-16-8-6-7-15(4-2)14-16;3-1(4)2(5)6/h6-8,14,17H,3-5,9-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRYWQNKGFJDDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC(=C1)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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